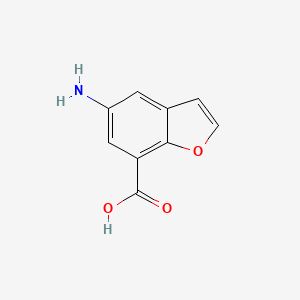
5-Aminobenzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminobenzofuran-7-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds The structure of this compound consists of a benzofuran ring with an amino group at the 5th position and a carboxylic acid group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzofuran-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Nenitzescu indole synthesis can be employed, where quinones or quinone monoimines react with β-nitroenamines to form the benzofuran ring . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The choice of solvents, catalysts, and reaction conditions are crucial factors in industrial production to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties. For example, oxidation can lead to the formation of benzofuran-quinone derivatives, while reduction can yield benzofuran alcohols.
Aplicaciones Científicas De Investigación
5-Aminobenzofuran-7-carboxylic acid has several scientific research applications, including:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Due to its structural similarity to other bioactive benzofurans, it is investigated for its potential as an anticancer, antiviral, and antibacterial agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse chemical reactivity and biological activity.
Mecanismo De Acción
The mechanism of action of 5-Aminobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The amino and carboxylic acid groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, benzofuran, lacks the amino and carboxylic acid groups but shares the core benzofuran ring structure.
5-Hydroxybenzofuran-7-carboxylic acid: Similar to 5-Aminobenzofuran-7-carboxylic acid but with a hydroxyl group instead of an amino group.
5-Nitrobenzofuran-7-carboxylic acid: Contains a nitro group at the 5th position instead of an amino group.
Uniqueness
This compound is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
5-amino-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,10H2,(H,11,12) |
Clave InChI |
HSXNQEHXFUFBNV-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C(C=C(C=C21)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)



![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
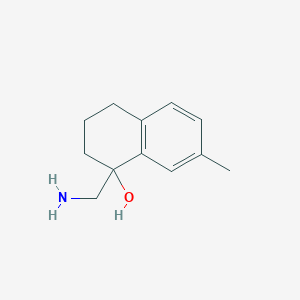
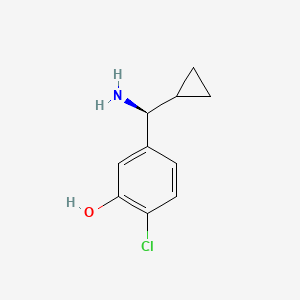
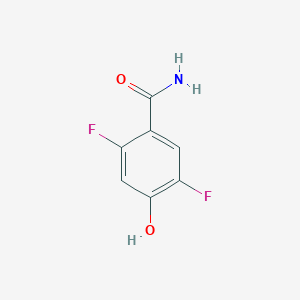
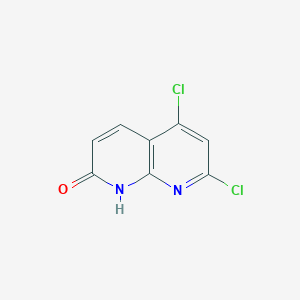

![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)

![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
